2-Naphthyl nicotinate

Description

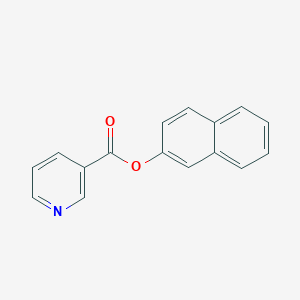

2-Naphthyl nicotinate is an ester derivative of nicotinic acid (niacin), where the hydroxyl group of nicotinic acid is substituted with a 2-naphthyl moiety via an ester bond. This structural modification aims to modulate pharmacokinetic properties such as solubility, stability, and bioavailability. Nicotinate esters are generally prodrugs, hydrolyzed in vivo to release nicotinic acid, a precursor of NAD+/NADP+ coenzymes, and are explored for therapeutic applications, including lipid-lowering agents and vasodilators .

Properties

Molecular Formula |

C16H11NO2 |

|---|---|

Molecular Weight |

249.26 g/mol |

IUPAC Name |

naphthalen-2-yl pyridine-3-carboxylate |

InChI |

InChI=1S/C16H11NO2/c18-16(14-6-3-9-17-11-14)19-15-8-7-12-4-1-2-5-13(12)10-15/h1-11H |

InChI Key |

OFEQREFHTYUJDX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CN=CC=C3 |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CN=CC=C3 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Esters like 2-naphthyl nicotinate undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Basic Hydrolysis (Saponification) :

Key Factors :

-

Reaction rates depend on steric hindrance and electronic effects of substituents on the aromatic rings.

-

Base-catalyzed hydrolysis is typically faster due to nucleophilic attack by hydroxide ions .

Enzymatic and Biochemical Reactions

Nicotinate esters may interact with enzymes in biological systems:

-

Cytochrome P450 Oxidation : Similar to 2’-Iodo-2-phenylacetophenone, this compound could undergo oxidative metabolism via cytochrome P450 enzymes, leading to hydroxylated or demethylated products.

-

SIRT2 Inhibition : Nicotinamide derivatives (e.g., 3-aminobenzyloxy nicotinamides) exhibit inhibitory activity against sirtuin enzymes, suggesting potential interactions with nicotinate esters in cellular pathways .

Thermal and Photochemical Reactivity

-

Thermal Decomposition : At elevated temperatures (>150°C), esters may decarboxylate or fragment. For example, 2-naphthoxy radicals (from 2-naphthol) can react with molecular oxygen to form naphthoquinones or indenyl derivatives .

-

Photochemical Reactions : Under UV light, nicotinate esters might undergo homolytic cleavage, generating free radicals capable of initiating polymerization or coupling reactions.

Table: Comparative Reactivity of Nicotinate Esters

Research Gaps and Limitations

Comparison with Similar Compounds

Structural and Metabolic Stability

The hydrolysis rate of nicotinate esters by esterases (e.g., human serum albumin, HSA) varies significantly with the ester group’s steric and electronic properties:

- Methyl nicotinate : Extremely slow hydrolysis (half-life >95 hours) due to the small methyl group’s low steric hindrance .

- 2-Butoxyethyl nicotinate : Rapid hydrolysis (half-life <15 minutes) owing to the flexible, polar ether chain enhancing enzyme accessibility .

- 2-Naphthyl nicotinate: Expected intermediate hydrolysis rate.

Table 1: Hydrolysis Rates of Nicotinate Esters

| Compound | Half-Life (pH 7.4, 37°C) | Key Structural Feature |

|---|---|---|

| Methyl nicotinate | >95 hours | Small methyl group |

| 2-Butoxyethyl nicotinate | <15 minutes | Polar ether chain |

| This compound* | Estimated 2–24 hours | Bulky aromatic naphthyl group |

| Benzyl nicotinate | ~8 hours | Aromatic benzyl group |

Table 2: Pharmacological Profiles of Nicotinate Derivatives

| Compound | Primary Application | Key Advantage/Disadvantage |

|---|---|---|

| Chromium nicotinate | Antihypertensive | Antioxidant synergy with chromium |

| Xantinol nicotinate | Vasodilation | Dual lipid-modifying and vasoactive effects |

| This compound | Lipid-lowering (proposed) | Reduced flushing due to slow hydrolysis |

Metabolic Pathways and Microbial Interactions

Nicotinate derivatives are metabolized via the nicotinate catabolism pathway in microbes, producing 2,5-dihydroxynicotinate. Azorhizobium caulinodans cannot utilize most nicotinate analogs (e.g., 2-chloronicotinate) as nitrogen sources, indicating structural specificity. However, this compound’s hydrolysis product (nicotinic acid) is a universal substrate for this pathway, suggesting compatibility with microbial degradation .

Material Science and Thermal Behavior

Nicotinate coordination polymers (e.g., zinc or cobalt nicotinate) exhibit thermal stability up to 250–300°C. The 2-naphthyl group in this compound may hinder polymer formation compared to smaller esters (e.g., methyl nicotinate), reducing its utility in metal-organic frameworks (MOFs) .

Key Research Findings

Hydrolysis Dynamics : Structural modifications in nicotinate esters critically influence hydrolysis rates and therapeutic efficacy. Bulky groups like 2-naphthyl may balance stability and bioavailability .

Biological Specificity : Microbial systems discriminate against nicotinate analogs, but this compound’s hydrolysis product (nicotinic acid) remains metabolically active .

Therapeutic Potential: Slow hydrolysis of this compound could mitigate side effects (e.g., flushing) while maintaining lipid-modifying effects, warranting further in vivo studies .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing 2-naphthyl nicotinate with high purity?

- Methodology :

- Synthesis : Use esterification protocols involving nicotinic acid and 2-naphthol under acid catalysis (e.g., sulfuric acid), optimizing reaction time and temperature to minimize side products. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the ester. Confirm purity via HPLC (C18 column, UV detection at 260 nm) and nuclear magnetic resonance (NMR; verify ester carbonyl peak at ~170 ppm in ¹³C NMR) .

- Characterization : Use elemental analysis for empirical formula validation and FT-IR spectroscopy to confirm ester bond formation (C=O stretch at ~1720 cm⁻¹) .

Q. How can researchers validate the stability of this compound under varying experimental conditions?

- Methodology :

- Perform accelerated stability studies: Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) over 4–8 weeks. Monitor degradation via HPLC and track byproducts (e.g., free nicotinic acid or 2-naphthol) .

- Use mass spectrometry (LC-MS) to identify degradation products and propose degradation pathways (e.g., hydrolysis under acidic/basic conditions) .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in lipid metabolism pathways?

- Methodology :

- In vitro assays : Treat hepatocyte cell lines (e.g., HepG2) with this compound and quantify NAD+/NADH ratios (via enzymatic cycling assays) to assess NAD biosynthesis modulation, a key pathway in lipid metabolism .

- Metabolomics : Use LC-MS-based untargeted metabolomics to identify altered metabolites (e.g., linoleic acid, sphingolipids) in treated cells. Pathway analysis tools like MetaboAnalyst 5.0 can map metabolites to nicotinate/nicotinamide metabolism .

- Genetic knockdown : Silence NAMPT (nicotinamide phosphoribosyltransferase) in cells to determine if this compound bypasses this enzyme to replenish NAD+ pools .

Q. How can researchers resolve contradictions in transport mechanisms of nicotinate derivatives across biological barriers?

- Methodology :

- Competitive uptake assays : Compare this compound transport in cell models (e.g., TR-iBRB2 retinal cells) with inhibitors of monocarboxylate transporters (MCTs; e.g., phloretin) or organic anion transporters (OATs; probenecid). Quantify uptake via radiolabeled tracers (³H/¹⁴C) .

- In vivo autoradiography : Administer ³H-labeled this compound to animal models and compare tissue distribution (e.g., retina vs. brain) to identify barrier-specific transport .

- RT-PCR/qPCR : Validate transporter expression (MCT1–4, SMCT1–2) in target tissues to correlate transport activity with molecular mechanisms .

Q. What thermodynamic approaches are suitable for studying this compound’s interactions with metal ions in biological systems?

- Methodology :

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry of this compound with divalent ions (e.g., Cu²⁺, Zn²⁺) in aqueous-ethanol solutions. Analyze enthalpy changes (ΔH) to infer solvation effects .

- Thermogravimetric analysis (TGA) : Characterize thermal decomposition products of metal complexes (e.g., Cu-nicotinate) to assess stability under physiological temperatures .

Data Analysis and Reproducibility

Q. How should researchers address variability in pharmacokinetic data for this compound across studies?

- Methodology :

- Dose normalization : Adjust for differences in administered doses using allometric scaling (e.g., body surface area) across species .

- Statistical modeling : Apply mixed-effects models to account for inter-subject variability in blood-retinal barrier transport studies. Use covariates like plasma protein binding to refine predictions .

- Replication : Follow NIH guidelines for preclinical studies: report detailed experimental conditions (e.g., animal strain, fasting status) to enable cross-study comparisons .

Pathway and Mechanism Validation

Q. What methods confirm the contribution of this compound to NAD+-dependent epigenetic regulation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.